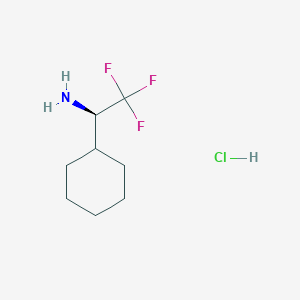

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride

Vue d'ensemble

Description

“®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are commonly used in medications to improve their water solubility . The organic base of this compound seems to be an amine, specifically a cyclohexylamine, which is a six-membered ring structure (cyclohexane) with an amine group (-NH2). The “2,2,2-trifluoroethanamine” part suggests the presence of a two-carbon chain (ethane) with an amine group and three fluorine atoms attached .

Molecular Structure Analysis

The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity . This typically involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its reactivity. Amines, for example, are known to undergo reactions like alkylation, acylation, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would include characteristics like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Anti-Inflammatory Drug Delivery System Using Chitosan Hydrogels

Chitosan, a biodegradable and biocompatible polysaccharide, forms hydrogels with remarkable features. These hydrogels exhibit biodegradability, non-toxicity, swelling reversibility, and adaptability to external triggers. Researchers have harnessed chitosan hydrogels for anti-inflammatory purposes, particularly in wound dressing, tissue engineering, and treating conditions like cancer, Parkinson’s disease, and gastric ulcers . The pH sensitivity, temperature responsiveness, electric sensitivity, and magnetic strength of chitosan hydrogels contribute to their flexibility in anti-inflammatory drug delivery.

Green Synthesis of Metallic Nanoparticles

Chitosan plays a pivotal role in green chemistry. It serves as a support material for the green synthesis of metallic nanoparticles. These nanoparticles find applications in catalysis, sensors, and drug delivery. Chitosan’s unique physicochemical properties make it an excellent matrix for stabilizing and controlling the growth of nanoparticles, leading to environmentally friendly and sustainable processes .

Support for Biocatalysts

Chitosan also acts as a support material for immobilizing biocatalysts. Enzymes and other biologically active molecules can be attached to chitosan-based matrices. These immobilized biocatalysts find applications in biotransformations, biosensors, and bioremediation. The porous structure of chitosan provides an ideal environment for enzyme activity and stability .

Inhibition of Soluble Epoxide Hydrolase (sEH)

Researchers have synthesized derivatives of ®-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride to inhibit soluble epoxide hydrolase (sEH). By reducing dihydroxyeicosatrienoic acids (DHETs) and maintaining endogenous epoxyeicosatrienoic acids (EETs), these inhibitors show promise in ameliorating inflammation and pain. The development of sEH inhibitors remains an active area of research .

Stability and Activity Information

For detailed chemical test data, including HNMR, LC-MS, HPLC, stability, and activity information related to this compound, you can refer to RR Scientific .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h6-7H,1-5,12H2;1H/t7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERGJGMILXAJNN-OGFXRTJISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Cyclohexyl-2,2,2-trifluoroethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexyl N-[amino-(4-aminophenyl)methylidene]carbamate](/img/structure/B3119833.png)

![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)

![2-Propenamide, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B3119860.png)

![3-[4-(Benzyloxy)phenyl]-1-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3119889.png)